molecular formula C5H5Br2N3O2 B2790113 2-Bromo-5-nitropyridin-4-amine;hydrobromide CAS No. 2253630-48-5

2-Bromo-5-nitropyridin-4-amine;hydrobromide

Cat. No.: B2790113
CAS No.: 2253630-48-5
M. Wt: 298.922
InChI Key: IFOILXSIXZVRGB-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridin-4-amine;hydrobromide is a chemical compound with the molecular formula C5H4BrN3O2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its potential biological activity and various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitropyridin-4-amine;hydrobromide typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 4-aminopyridine followed by nitration. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitropyridin-4-amine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-nitropyridin-4-amine;hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitropyridin-4-amine;hydrobromide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-nitropyridin-4-amine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

2-bromo-5-nitropyridin-4-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2.BrH/c6-5-1-3(7)4(2-8-5)9(10)11;/h1-2H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOILXSIXZVRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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